molecular formula C14H14N2O4Pd B3366824 Bis(acetato-O)(2,2'-bipyridine-N,N')palladium CAS No. 14724-41-5

Bis(acetato-O)(2,2'-bipyridine-N,N')palladium

Cat. No.: B3366824
CAS No.: 14724-41-5
M. Wt: 380.7 g/mol
InChI Key: KIAVJNQUYXAOCZ-UHFFFAOYSA-L
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Description

Bis(acetato-O)(2,2’-bipyridine-N,N’)palladium is a coordination compound with the molecular formula C14H14N2O4Pd. It consists of a palladium center coordinated to two acetate ligands and one 2,2’-bipyridine ligand. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(acetato-O)(2,2’-bipyridine-N,N’)palladium typically involves the reaction of palladium(II) acetate with 2,2’-bipyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center .

Industrial Production Methods

While specific industrial production methods for Bis(acetato-O)(2,2’-bipyridine-N,N’)palladium are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(acetato-O)(2,2’-bipyridine-N,N’)palladium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species. Substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Bis(acetato-O)(2,2’-bipyridine-N,N’)palladium has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and C-H activation.

    Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which Bis(acetato-O)(2,2’-bipyridine-N,N’)palladium exerts its effects involves coordination to target molecules through its palladium center. The 2,2’-bipyridine ligand provides stability to the complex, while the acetate ligands can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(acetato-O)(1,10-phenanthroline-N,N’)palladium
  • Bis(acetato-O)(4,4’-dimethyl-2,2’-bipyridine-N,N’)palladium
  • Bis(acetato-O)(2,2’-bipyridine-N,N’)platinum

Uniqueness

Bis(acetato-O)(2,2’-bipyridine-N,N’)palladium is unique due to its specific combination of ligands, which provide a balance of stability and reactivity. The 2,2’-bipyridine ligand offers strong coordination to the palladium center, while the acetate ligands are versatile in various chemical reactions. This combination makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

palladium(2+);2-pyridin-2-ylpyridine;diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2C2H4O2.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAVJNQUYXAOCZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163636
Record name Bis(acetato-O)(2,2'-bipyridine-N,N')palladium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14724-41-5
Record name Palladium, bis(acetato-κO)(2,2′-bipyridine-κN1,κN1′)-, (SP-4-2)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14724-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(acetato-O)(2,2'-bipyridine-N,N')palladium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014724415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(acetato-O)(2,2'-bipyridine-N,N')palladium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(acetato-O)(2,2'-bipyridine-N,N')palladium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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